Product packaging for Methyl 8-aminooctanoate hydrochloride(Cat. No.:CAS No. 77420-98-5)

Methyl 8-aminooctanoate hydrochloride

Cat. No.: B3022611
CAS No.: 77420-98-5
M. Wt: 209.71 g/mol
InChI Key: DNMCSEZPFDMEHC-UHFFFAOYSA-N
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Description

Methyl 8-aminooctanoate hydrochloride is a chemical reagent of interest in organic synthesis and life science research. It is the methyl ester hydrochloride salt of 8-aminooctanoic acid, which is classified as an omega-amino fatty acid and has been identified as a human metabolite . The parent structure of this compound, 8-aminooctanoic acid, serves as a versatile building block. Research into similar omega-amino acids shows their application as cross-linkers for modifying proteins and other biomolecules . This suggests potential utility for this compound in bioconjugation and proteomics research, where its ester group can offer different reactivity compared to the free acid. As a research chemical, it is a candidate for developing novel compounds in medicinal chemistry. The exploration of novel amide derivatives is a prominent strategy in drug discovery to optimize the properties of active pharmaceutical ingredients . This compound could serve as a precursor or intermediate in the synthesis of such derivatives. Disclaimer: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20ClNO2 B3022611 Methyl 8-aminooctanoate hydrochloride CAS No. 77420-98-5

Properties

IUPAC Name

methyl 8-aminooctanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-12-9(11)7-5-3-2-4-6-8-10;/h2-8,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMCSEZPFDMEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512163
Record name Methyl 8-aminooctanoate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77420-98-5
Record name Methyl 8-aminooctanoate--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID50512163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 8-aminooctanoate hydrochloride
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Synthetic Methodologies for Methyl 8 Aminooctanoate Hydrochloride and Its Precursors

Esterification Reactions for Methyl 8-Aminooctanoate Precursor

The initial step in the synthesis of methyl 8-aminooctanoate hydrochloride is the esterification of the carboxylic acid group of 8-aminooctanoic acid. This transformation can be achieved through several methods, with acid-catalyzed and silane-mediated reactions being particularly common.

Acid-Catalyzed Esterification of 8-Aminooctanoic Acid

The Fischer-Speier esterification is a classic and direct method for converting a carboxylic acid and an alcohol into an ester in the presence of a strong acid catalyst. google.comchemicalbook.com For the synthesis of methyl 8-aminooctanoate, 8-aminooctanoic acid is reacted with an excess of methanol (B129727), which serves as both the reactant and the solvent. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. nih.gov

The reaction is reversible, and to drive the equilibrium towards the product, it is common to use a large excess of methanol or to remove the water formed during the reaction. google.com Due to the presence of the amino group, which would be protonated under these acidic conditions, the product is formed as the corresponding salt, which can then be isolated. The esterification of amino acids can be more challenging than that of simple carboxylic acids because of their zwitterionic nature in neutral conditions.

Interactive Data Table: Generalized Conditions for Acid-Catalyzed Esterification

ParameterConditionPurpose
Substrate 8-Aminooctanoic AcidThe starting amino acid.
Reagent Methanol (excess)Acts as both reactant and solvent, drives equilibrium.
Catalyst Concentrated H₂SO₄ or HCl gasProtonates the carbonyl group to activate it for nucleophilic attack.
Temperature RefluxProvides the necessary activation energy for the reaction.
Reaction Time Several hoursTo allow the reaction to reach equilibrium.
Work-up Neutralization and extractionTo isolate the ester from the reaction mixture.

Trimethylchlorosilane-Mediated Esterification of Amino Acids with Methanol

A highly efficient and mild method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol. This system provides a convenient one-pot synthesis of amino acid methyl ester hydrochlorides in good to excellent yields. organic-chemistry.orgaklectures.comwikipedia.org The reaction proceeds at room temperature and is applicable to a wide range of amino acids, including aliphatic and aromatic ones. organic-chemistry.org

In this process, trimethylchlorosilane reacts with methanol to generate hydrochloric acid in situ. This in situ generated HCl acts as the catalyst for the esterification reaction, similar to the conventional Fischer esterification. A key advantage of this method is that the product, this compound, often precipitates directly from the reaction mixture upon concentration, simplifying the isolation procedure. google.comorganic-chemistry.org All products from this method are isolated as their hydrochloride salts. wikipedia.org

Interactive Data Table: Trimethylchlorosilane-Mediated Esterification of Amino Acids

EntryAmino AcidProductReaction Time (h)Yield (%)
1GlycineGlycine methyl ester hydrochloride1298
2L-AlanineL-Alanine methyl ester hydrochloride1596
3L-LeucineL-Leucine methyl ester hydrochloride1895
4L-PhenylalanineL-Phenylalanine methyl ester hydrochloride2097

This table presents representative data for the esterification of various amino acids using the TMSCl/methanol system to illustrate the general applicability and high yields of this method.

Formation of the Hydrochloride Salt

The formation of the hydrochloride salt of methyl 8-aminooctanoate is a crucial step, as it protects the amino group from unwanted side reactions and improves the compound's stability and handling characteristics. When the esterification is carried out using methods that generate hydrochloric acid, such as the trimethylchlorosilane-mediated process or by using HCl as a catalyst, the hydrochloride salt is formed directly. organic-chemistry.org

Alternatively, if the methyl ester is prepared as a free base, it can be converted to the hydrochloride salt by treating a solution of the ester in an aprotic organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) with a solution of hydrogen chloride in an organic solvent or with gaseous hydrogen chloride. The hydrochloride salt typically has lower solubility in these solvents and will precipitate, allowing for easy isolation by filtration.

Amide Coupling Strategies Utilizing this compound

This compound serves as a key building block in the synthesis of amides, where the primary amino group acts as a nucleophile. To participate in the coupling reaction, the hydrochloride salt must be neutralized, typically in situ, by the addition of a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). This liberates the free amine, which can then react with an activated carboxylic acid.

Carbodiimide-Based Coupling (e.g., with EDC/HOBt)

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used as coupling agents to facilitate the formation of amide bonds between a carboxylic acid and an amine. nih.gov The reaction is often carried out in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization, particularly in peptide synthesis. wikipedia.org

The reaction mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amino group of methyl 8-aminooctanoate to form the amide bond. The presence of HOBt allows for the formation of an HOBt-ester, which is less reactive than the O-acylisourea but more selective, leading to higher yields and purer products. The byproducts of this reaction, such as the urea (B33335) formed from EDC, are typically water-soluble, which simplifies the purification process. wikipedia.org

Interactive Data Table: Representative EDC/HOBt Coupling Reaction

ComponentRoleMolar Equivalents
Carboxylic AcidAcyl donor1.0
Methyl 8-Aminooctanoate HClNucleophile precursor1.0 - 1.2
EDCCoupling agent1.1 - 1.5
HOBtAdditive to prevent side reactions1.0 - 1.2
DIPEA or TEABase to neutralize HCl salt1.5 - 2.0
SolventDichloromethane (B109758) (DCM) or Dimethylformamide (DMF)Reaction medium

Coupling with Acid Chlorides (e.g., Phenylacetyl Chloride)

A direct and often highly efficient method for forming amides is the reaction of an amine with an acid chloride. This reaction, known as the Schotten-Baumann reaction when performed in a two-phase system with aqueous base, is a powerful tool for acylation. wikipedia.orgbyjus.com In the case of this compound, the reaction with an acid chloride like phenylacetyl chloride requires the presence of a base to neutralize both the starting hydrochloride salt and the hydrogen chloride that is generated as a byproduct of the reaction. byjus.com

Typically, the reaction is carried out in an inert aprotic solvent, such as dichloromethane or tetrahydrofuran, in the presence of a tertiary amine base like triethylamine or pyridine. The base deprotonates the ammonium (B1175870) salt to generate the free amine, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The subsequent loss of a chloride ion results in the formation of the desired amide, methyl 8-(2-phenylacetamido)octanoate.

Interactive Data Table: Coupling of an Amino Ester Hydrochloride with an Acid Chloride

Reactant/ReagentPurposeTypical Conditions
Methyl 8-Aminooctanoate HClNucleophile precursor1.0 equivalent
Phenylacetyl ChlorideElectrophilic acylating agent1.0 - 1.1 equivalents
Triethylamine (TEA)Base2.0 - 2.2 equivalents
Dichloromethane (DCM)SolventAnhydrous, inert atmosphere
Temperature0 °C to room temperatureTo control the reaction rate

Urea Forming Reactions

The primary amine group of this compound is a key functional handle for the synthesis of urea derivatives. As a hydrochloride salt, the amine is protonated, which influences the choice of reagents and reaction conditions. One effective strategy involves the reaction of primary amine salts with carbonyldiimidazole (CDI). This approach is advantageous as it often proceeds without the formation of symmetrical urea byproducts. The reaction initially forms a monosubstituted carbamoylimidazole intermediate. This activated intermediate can then react with a variety of nucleophiles, such as another amine, to yield the desired unsymmetrical urea.

Another established pathway to urea derivatives involves the generation of an isocyanate intermediate in situ from a primary amide precursor via a Hofmann rearrangement. This transformation typically uses a reagent like phenyliodine diacetate in the presence of an ammonia (B1221849) source. While this method applies to a primary amide rather than the amine directly, it represents a valid synthetic route to precursors that could subsequently be converted to derivatives of Methyl 8-aminooctanoate. Similarly, the Curtius rearrangement, which proceeds through an acyl azide (B81097) intermediate, can be employed to generate the isocyanate, which is then trapped by an amine to form the urea linkage.

Triethylamine-Mediated Amide Formations

Triethylamine (TEA) is a widely used organic base in amide bond formation, where its primary role is to act as a proton scavenger. chemicalforums.com When coupling a carboxylic acid with an amine hydrochloride salt like this compound, at least two equivalents of base are required. The first equivalent neutralizes the amine salt to liberate the free, nucleophilic primary amine. The second equivalent neutralizes the acid formed during the activation step or the coupling process itself.

In a typical reaction involving a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-Hydroxybenzotriazole (HOBt), the carboxylic acid is first activated. luxembourg-bio.com Triethylamine ensures that the amine component remains deprotonated and thus maximally nucleophilic to attack the activated carboxylic acid intermediate (e.g., the O-acylisourea or HOBt ester), driving the reaction toward the amide product. chemicalforums.comluxembourg-bio.com

The basicity of triethylamine is sufficient to deprotonate the ammonium salt and any generated acids, but it is generally not nucleophilic enough to compete with the primary amine in reacting with the activated acid, thereby preventing side reactions. researchgate.net This makes it an ideal choice for facilitating amide coupling reactions, ensuring efficient and high-yield synthesis of the desired N-acylated derivatives of Methyl 8-aminooctanoate. chemicalforums.com

Preparation of Derivatives from this compound

Microwave-Assisted Derivatization Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application in the derivatization of compounds like Methyl 8-aminooctanoate is significant. nih.gov Compared to conventional heating methods, microwave irradiation offers dramatic reductions in reaction times, often from hours to minutes, along with improved product yields and purities. researchgate.netresearcher.life This is attributed to the efficient and rapid heating of the reaction mixture through dielectric heating. scirp.org

For the derivatization of Methyl 8-aminooctanoate, microwave assistance can be applied to various reactions at the amine or ester functional groups. For instance, N-acylation can be performed rapidly by reacting the amino ester with carboxylic acids or their derivatives under microwave irradiation. nih.gov Similarly, derivatization of the ester group via transesterification can be accelerated. The technique is particularly advantageous for creating libraries of compounds for screening purposes, as it allows for the rapid and efficient parallel synthesis of numerous derivatives. nih.gov

Studies on the microwave-assisted esterification of amino acids have shown that the process can often be performed under solvent-free conditions, which aligns with the principles of green chemistry. mdpi.com The rapid energy transfer allows the reaction to reach the required temperature quickly, and in some cases, can lead to super-heating effects where the solution's temperature exceeds its boiling point under conventional heating. scirp.org This enhanced reaction rate can significantly simplify the preparation of a wide range of derivatives from this compound. nih.govshimadzu.com

Chemical Reactivity and Transformation Mechanisms of Methyl 8 Aminooctanoate Hydrochloride

Nucleophilic Reactivity of the Protonated Amine Moiety

The primary amino group, although protonated in the hydrochloride salt, can be deprotonated to act as a potent nucleophile. This reactivity is fundamental to forming new carbon-nitrogen bonds, primarily through amide bond formation and nucleophilic substitution reactions.

The transformation of the amino group of Methyl 8-aminooctanoate into an amide is a cornerstone of peptide synthesis and related conjugations. Since the starting material is an ammonium (B1175870) salt, a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride and liberate the free primary amine, which can then participate in the coupling reaction. bachem.com The direct reaction between a carboxylic acid and the amine to form an amide is typically unfavorable and requires "coupling reagents" to activate the carboxylic acid. youtube.comluxembourg-bio.com

A common and effective strategy is the use of carbodiimides, like N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in conjunction with additives that form activated esters and suppress side reactions. luxembourg-bio.compeptide.com

The general mechanism proceeds as follows:

Activation of Carboxylic Acid: The coupling reagent (e.g., DCC or EDC) reacts with a carboxylic acid (R-COOH) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com

Formation of an Active Ester: To minimize racemization and improve efficiency, an additive such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (B26582) (HOBt) is introduced. bachem.compeptide.com The O-acylisourea intermediate rapidly reacts with the additive to form a more stable, yet still highly reactive, active ester (e.g., an NHS ester). nih.gov

Nucleophilic Attack: The free primary amine of Methyl 8-aminooctanoate, liberated by the base, attacks the carbonyl carbon of the active ester. This nucleophilic acyl substitution results in the formation of the new amide bond and the release of the additive (e.g., NHS). youtube.com

The byproduct of the carbodiimide (B86325) activation (e.g., dicyclohexylurea from DCC) is typically insoluble in common organic solvents and can be removed by filtration. luxembourg-bio.com

Table 1: Common Coupling Reagents and Additives for Amide Bond Formation
Reagent TypeExampleRole in ReactionReference
CarbodiimideEDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)Activates the carboxylic acid to form an O-acylisourea intermediate. nih.gov
CarbodiimideDCC (N,N'-Dicyclohexylcarbodiimide)Activates the carboxylic acid; byproduct (DCU) is insoluble. luxembourg-bio.com
AdditiveNHS (N-hydroxysuccinimide)Forms a stable active ester, reducing side reactions and racemization. nih.gov
AdditiveHOBt (1-Hydroxybenzotriazole)Forms active esters and is a highly effective racemization suppressor. bachem.com
BaseDIPEA (N,N-Diisopropylethylamine)Acts as a non-nucleophilic base to deprotonate the amine hydrochloride. bachem.com

Once deprotonated, the primary amine of Methyl 8-aminooctanoate is a good nucleophile and can participate in SN2 reactions with electrophiles like alkyl halides. libretexts.org The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. savemyexams.comchemguide.co.uk

R-X + H₂N-(CH₂)₇-COOCH₃ → [R-NH₂-(CH₂)₇-COOCH₃]⁺ X⁻

This initial reaction forms a secondary ammonium salt. A base, which can be another molecule of the amine, is required to deprotonate the salt and yield the neutral secondary amine product. libretexts.org

A significant challenge in this pathway is the potential for multiple substitutions. youtube.com The secondary amine product is also nucleophilic, often more so than the primary amine, and can react with another molecule of the alkyl halide to form a tertiary amine. chemguide.co.uklibretexts.org This process can continue, leading to the formation of a quaternary ammonium salt, resulting in a mixture of products. libretexts.orgyoutube.com To favor the formation of the primary amine, a large excess of the amine relative to the alkyl halide is typically used. savemyexams.com

Ester Group Reactivity

The methyl ester group at the other end of the molecule is susceptible to nucleophilic attack at the carbonyl carbon, with hydrolysis being the most prominent reaction.

Alkaline hydrolysis, or saponification, is a common method to convert the methyl ester of Methyl 8-aminooctanoate into its corresponding carboxylate salt, which upon acidification, yields 8-Aminooctanoic acid. researchgate.net This reaction is effectively irreversible because the final carboxylate product is deprotonated and thus resonance-stabilized and non-reactive towards the alcohol byproduct.

The mechanism involves the nucleophilic addition of a hydroxide (B78521) ion (from a base like NaOH or KOH) to the electrophilic carbonyl carbon of the ester. researchgate.netpublish.csiro.au This forms a tetrahedral intermediate. Subsequently, the tetrahedral intermediate collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group and forming the carboxylic acid. The strong base, methoxide, then deprotonates the newly formed carboxylic acid to yield the carboxylate salt and methanol (B129727). The final step of acidification with an acid like HCl is required to protonate the carboxylate and isolate the free 8-Aminooctanoic acid. researchgate.net

Table 2: Conditions for Alkaline Hydrolysis of Amino Acid Esters
BaseSolventGeneral ConditionsReference
NaOH / KOHWaterHeating/reflux for several hours. researchgate.net
LiOHDioxane/Water or THF/WaterStirring at room temperature, typically for 1 hour. Considered a milder condition. researchgate.net

Functional Group Interconversions on Derived Structures

Following initial transformations, the functional groups on derivatives of Methyl 8-aminooctanoate can be further modified. A key example is the oxidation of the amino group.

The primary amino group in 8-aminooctanoic acid (derived from the hydrolysis of the ester) can be oxidized to an oxo (carbonyl) group, yielding 8-oxooctanoic acid. The oxidation of primary amines can be complex, potentially yielding different products depending on the reagents and conditions. libretexts.org

Oxidation of primary aliphatic amines can proceed through various intermediates. dtic.mil With certain oxidizing agents, primary amines can be converted into aldehydes or ketones. acs.orgresearchgate.net For a terminal primary amine like that in the 8-aminooctanoic acid backbone, oxidation would lead to an aldehyde, which may be further oxidized to a carboxylic acid depending on the reaction conditions. However, specific reagents can be used to achieve the transformation to the desired oxo derivative. For instance, buffered permanganate (B83412) in aqueous t-butyl alcohol has been shown to oxidatively hydrolyze primary amines to the corresponding aldehydes or ketones. researchgate.net Other methods, such as using iodosobenzene, can also convert primary cycloalkylamines to cyclic ketones, demonstrating the conversion of an amino group to a carbonyl. researchgate.net While these methods are general, they illustrate the feasibility of converting the amino functionality of an 8-aminooctanoic acid derivative into an oxo group, resulting in an 8-oxo derivative.

Chemical Transformations on the Alkyl Chain

Modifications to the eight-carbon alkyl chain of methyl 8-aminooctanoate hydrochloride open up pathways to a diverse range of analogues. These transformations often begin with the introduction of unsaturation or halogenation on the chain.

For derivatives of methyl 8-aminooctanoate that contain a double bond within the alkyl chain, the allylic position (the carbon atom adjacent to the double bond) becomes a site for radical substitution reactions. Allylic bromination is a common and synthetically useful transformation that can be achieved using N-bromosuccinimide (NBS). wikipedia.orgrsc.org This reaction, known as the Wohl-Ziegler reaction, is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.org

The significance of using NBS is that it provides a low, constant concentration of bromine (Br₂) in the reaction mixture. masterorganicchemistry.com This low concentration favors the radical substitution pathway over the electrophilic addition of bromine to the double bond, which would otherwise be a competing reaction. masterorganicchemistry.com The reaction proceeds via a free-radical chain mechanism involving the formation of a resonance-stabilized allylic radical, which then reacts with Br₂ to form the allylic bromide. rsc.orgyoutube.com

This methodology has been successfully applied to unsaturated amino acid derivatives, which are structurally similar to unsaturated analogues of methyl 8-aminooctanoate. rsc.orgresearchgate.net

Table 2: Conditions for Allylic Bromination This table is interactive. Click on the headers to sort.

Reagent Initiator Solvent Key Feature

Halogenated analogues of methyl 8-aminooctanoate, where a halogen atom is present on the alkyl chain, are versatile precursors for the synthesis of a wide array of derivatives through nucleophilic substitution reactions. msu.edu The carbon-halogen bond is polar, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. pressbooks.pub

The reactivity of the haloalkane towards nucleophilic substitution depends on several factors, including the nature of the halogen (iodide is a better leaving group than bromide, which is better than chloride), the structure of the alkyl chain (primary, secondary), and the strength of the nucleophile. savemyexams.comlibretexts.org

A variety of nucleophiles can be used to displace the halide, leading to the formation of new carbon-nucleophile bonds. Common nucleophiles include hydroxides, alkoxides, cyanide, azide (B81097), and amines. These reactions typically proceed via an S_N2 mechanism for primary and secondary halides, involving a backside attack by the nucleophile and inversion of stereochemistry if the carbon is chiral. msu.edu

For instance, a bromo-derivative of methyl 8-aminooctanoate could react with sodium azide (NaN₃) to introduce an azido (B1232118) group, which can subsequently be reduced to a second amino group, yielding a diaminooctanoate derivative.

Table 3: Examples of Nucleophilic Substitution on Halogenated Octanoate (B1194180) Derivatives This table is interactive. Click on the headers to sort.

Halogenated Derivative Nucleophile Product Functional Group
Bromo-octanoate Hydroxide (OH⁻) Hydroxyl (-OH)
Chloro-octanoate Cyanide (CN⁻) Nitrile (-CN)
Iodo-octanoate Azide (N₃⁻) Azide (-N₃)

Applications in Advanced Organic Synthesis and Chemical Sciences

Scaffolding for Complex Chemical Entity Synthesis

The dual functionality of Methyl 8-aminooctanoate hydrochloride enables it to act as a linchpin in the assembly of elaborate molecules. The amine group provides a nucleophilic site for amide bond formation, alkylation, and other coupling reactions, while the methyl ester can be hydrolyzed to a carboxylic acid or undergo transesterification, serving as a handle for further modifications.

Amino acid methyl esters are recognized as crucial intermediates in the field of organic synthesis, particularly in the construction of peptides and related structures. mdpi.com In this context, this compound can be utilized as a non-proteinogenic amino acid analogue. Its extended aliphatic chain introduces a significant degree of flexibility and lipophilicity into a peptide backbone, which can be leveraged to modulate the pharmacological properties of the resulting molecule.

The synthesis of peptides fundamentally involves the formation of an amide (peptide) bond between the amino group of one amino acid and the carboxylic acid group of another. beilstein-journals.org this compound can be incorporated into a peptide sequence using standard coupling protocols, where its primary amine reacts with an activated carboxylic acid of another amino acid or peptide fragment. google.com This makes it a useful tool for creating peptidomimetics, which are compounds that mimic the structure and function of natural peptides but have modified properties, such as enhanced stability against enzymatic degradation. nih.gov The incorporation of building blocks like Methyl 8-aminooctanoate can influence the conformational preferences of the peptide chain, potentially inducing specific secondary structures like turns or helices, which are often critical for biological activity. nih.gov

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic gene regulation, and their inhibition has emerged as a key strategy in cancer therapy. A common structural motif for many HDAC inhibitors consists of three parts: a "cap" group that interacts with the enzyme surface, a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the active site, and a "linker" region that connects these two elements.

Methyl 8-aminooctanoate has been explicitly used as a building block for the linker component in the synthesis of novel HDAC inhibitors. Its structure is well-suited for this role, allowing for the connection of various cap groups to a ZBG. In a representative synthetic scheme, the amino group of Methyl 8-aminooctanoate can be coupled with a carboxylic acid-containing cap group through standard amide bond formation. The methyl ester at the other end of the chain can then be further elaborated or converted into a hydroxamic acid, a potent zinc-binding group. The length of the octanoate (B1194180) chain provides an appropriate distance for the inhibitor to span the active site and effectively block the enzyme's function.

Interactive Table: Role in HDAC Inhibitor Synthesis
Component RoleChemical MoietyProvided by
LinkerOctanoate ChainMethyl 8-aminooctanoate
Coupling SitePrimary AmineMethyl 8-aminooctanoate
ZBG PrecursorMethyl EsterMethyl 8-aminooctanoate
Cap GroupVariousOther Reagents

Betulinic acid is a naturally occurring pentacyclic triterpenoid (B12794562) with a range of biological activities, including potent antitumor properties. nih.gov A primary focus of medicinal chemistry research in this area is the structural modification of betulinic acid to enhance its efficacy and solubility. nih.gov The C-28 carboxylic acid is a common site for such modifications, often through the formation of amide or ester derivatives. mdpi.com

The synthesis of C-28 amide derivatives of betulinic acid typically involves the activation of its carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. mdpi.comnih.gov this compound is an ideal candidate for this reaction. Its primary amino group can readily form a stable amide bond with the activated C-28 position of the betulinic acid scaffold. researchgate.net This conjugation would yield a derivative featuring a long, flexible hydrocarbon chain terminating in a methyl ester. This modification significantly alters the physicochemical properties of the parent molecule, increasing its lipophilicity while also providing an additional reactive handle (the ester) for further functionalization, such as conjugation to other molecules or polymers.

Interactive Table: Betulinic Acid Modification
Modification SiteReagent Functional GroupResulting Linkage
C-28 Carboxylic AcidPrimary Amine of Methyl 8-aminooctanoateAmide Bond
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Role in Polymer Chemistry Research

Bifunctional monomers, which possess two reactive functional groups, are the fundamental building blocks for step-growth polymerization. This compound, containing both an amine and an ester group, has the requisite structure to act as an AB-type monomer. In principle, under appropriate conditions, it could undergo self-condensation to form polyamides. For instance, after hydrolysis of the methyl ester to a carboxylic acid, the resulting 8-aminocarboxylic acid could be polymerized to yield Polyamide 8. Alternatively, direct aminolysis between the amine of one monomer and the ester of another at high temperatures could also lead to polyamide formation.

While amino acid methyl esters, in general, are cited as intermediates for polymer materials, mdpi.com specific studies detailing the polymerization of this compound are not extensively documented in the available literature. However, the foundational principles of polymer science support its potential as a monomer in the synthesis of polyamides, analogous to the well-established polymerization of other aminocarboxylic acids.

Contribution to Novel Material Development at a Chemical Level

The development of novel materials often relies on the design of molecules with specific functional groups that can impart desired properties, such as surface adhesion or self-assembly capabilities. The structure of this compound, with a polar amine head and a nonpolar hydrocarbon tail, is characteristic of a surfactant or a molecule capable of forming self-assembled monolayers (SAMs) on various substrates.

Although specific applications of this compound in material science are not widely reported, its potential is evident. For example, the amine group could anchor the molecule to surfaces with oxide layers (e.g., silica, glass) or reactive functionalities, creating a chemically modified surface. The outward-projecting hydrocarbon chains could then alter the surface properties, such as wettability or friction. The terminal ester group could also be used for post-assembly modification, allowing for the attachment of other functional layers or molecules.

Application in the Synthesis of Cyclic Chemical Structures

The synthesis of macrocycles and other cyclic structures is a significant area of organic chemistry. The flexible chain and terminal reactive groups of Methyl 8-aminooctanoate make it a suitable precursor for intramolecular cyclization reactions. Specifically, its derivative, 8-aminooctanoic acid, is known to be a precursor in the preparation of lactams (cyclic amides). chemicalbook.com

This transformation can be achieved through heating, which promotes the intramolecular condensation between the terminal amine and the carboxylic acid, eliminating a molecule of water to form an eight-membered ring lactam. This type of cyclization is a fundamental strategy for creating constrained cyclic systems that are prevalent in many biologically active natural products and pharmaceuticals.

Formation of Purine (B94841) Cyclophanes

While direct literature detailing the synthesis of purine cyclophanes using this compound is not abundant, its structure is well-suited for such applications. Purine cyclophanes are macrocyclic compounds containing a purine moiety as part of the ring structure. These molecules are of interest in supramolecular chemistry and for their potential biological activities.

The synthesis of cyclophanes often relies on the reaction of two bifunctional components, one providing the aromatic unit and the other the aliphatic linker. In this context, this compound could serve as a flexible linker. A plausible synthetic strategy would involve the reaction of the primary amine of this compound with a purine derivative bearing two electrophilic sites. For example, a di-halopurine could react with two equivalents of this compound in a nucleophilic substitution reaction. The resulting diester could then undergo intramolecular cyclization under high-dilution conditions to form the desired cyclophane. The ester groups would facilitate this cyclization, for instance, through a Dieckmann condensation or by conversion to other reactive functional groups. The hydrochloride salt form ensures the stability and solubility of the amine during handling and reaction setup.

Intermediate in the Preparation of Specialized Lipids

The field of drug delivery has seen significant advancements with the development of lipid-based nanoparticles. This compound serves as a crucial precursor in the synthesis of specialized lipids that are key components of these delivery systems.

Components for Lipid Nanoparticle Chemical Delivery Systems

Lipid nanoparticles (LNPs) are at the forefront of non-viral gene delivery, most notably demonstrated by their use in mRNA vaccines. insidetx.com These nanoparticles are typically composed of four main lipid components: an ionizable cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid. insidetx.comacs.org The ionizable lipid is arguably the most critical component, as it is responsible for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells. acs.org

Ionizable lipids are amphiphilic molecules that possess a protonatable amine headgroup and one or more hydrophobic tails. The amine headgroup is positively charged at low pH, which allows for the complexation of negatively charged nucleic acids during LNP formation. acs.org At physiological pH, the headgroup is neutral, reducing potential toxicity. insidetx.com The structure of the ionizable lipid, including the nature of the headgroup, the linker region, and the hydrophobic tails, significantly influences the efficacy of the LNP. nih.gov

This compound is an ideal starting material for the synthesis of the linker and headgroup portions of certain ionizable lipids. The 8-carbon chain provides a flexible spacer, and the amine and ester functionalities allow for the attachment of both the hydrophobic tails and the ionizable headgroup. For instance, the primary amine can be reacted with various hydrophobic groups to form the tail, while the ester can be hydrolyzed and coupled with an appropriate amine-containing headgroup. The inclusion of ester bonds within the lipid structure is also advantageous as it can lead to biodegradable lipids, which are broken down into non-toxic metabolites after delivering their cargo, reducing the risk of side effects from repeated dosing. insidetx.com

An example of a complex lipid that incorporates a similar structural motif is heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate, a cationic amino lipid used in LNP formulations for mRNA delivery. researchgate.net This structure highlights the utility of the 8-aminooctanoate backbone in constructing sophisticated lipids for advanced drug delivery applications. The synthesis of such lipids often involves multi-step reactions where a bifunctional intermediate like this compound can be a key building block.

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Number 77420-98-5
Molecular Formula C₉H₂₀ClNO₂
Molecular Weight 209.71 g/mol
Appearance White to off-white solid

| Solubility | Soluble in water and methanol (B129727) |

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
Cholesterol
Phospholipid
PEGylated lipid

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like Methyl 8-aminooctanoate hydrochloride. By observing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in determining the arrangement of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. Based on the analysis of structurally similar compounds, such as Methyl 6-aminohexanoate hydrochloride, the anticipated chemical shifts can be predicted.

The protons of the methyl ester group (-OCH₃) are expected to appear as a singlet at approximately 3.67 ppm. The methylene group adjacent to the ester carbonyl (C2-H₂) would likely resonate around 2.30 ppm as a triplet. The methylene group adjacent to the ammonium (B1175870) group (C8-H₂) is anticipated to be shifted downfield to around 2.88 ppm, also as a triplet, due to the electron-withdrawing effect of the positively charged nitrogen. The intervening methylene groups (C3-H₂ to C7-H₂) would produce a complex multiplet in the region of 1.2 to 1.7 ppm. The protons of the ammonium group (-NH₃⁺) typically appear as a broad singlet and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is estimated based on analogous compounds.

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-OCH₃~3.67Singlet
-CH₂- (C2)~2.30Triplet
-CH₂- (C8)~2.88Triplet
-(CH₂)₅- (C3-C7)~1.2 - 1.7Multiplet
-NH₃⁺VariableBroad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a single peak.

The carbonyl carbon (C1) of the ester group is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The carbon of the methyl ester group (-OCH₃) would likely appear around 51-52 ppm. The methylene carbon adjacent to the ammonium group (C8) is expected at approximately 39-40 ppm, while the carbon adjacent to the ester carbonyl (C2) would be around 33-34 ppm. The remaining methylene carbons in the aliphatic chain (C3 to C7) are expected to resonate in the range of 24-31 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is estimated based on analogous compounds.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C=O)~174
-OCH₃~51.5
C8 (-CH₂-NH₃⁺)~39.5
C2 (-CH₂-C=O)~33.8
C3, C4, C5, C6, C7~24 - 31

Oxygen-17 Nuclear Magnetic Resonance (¹⁷O NMR) spectroscopy is a specialized technique that can be used to probe the electronic environment of oxygen atoms. For this compound, ¹⁷O NMR would be most informative for analyzing the carbonyl oxygen of the ester group. The chemical shift of the carbonyl oxygen is sensitive to the electronic structure of the ester functionality. In general, ester carbonyl oxygens resonate in a specific region of the ¹⁷O NMR spectrum, and this data can provide further confirmation of the functional group's presence. Due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, obtaining these spectra can be challenging and is not as routinely performed as ¹H and ¹³C NMR.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental formula of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and ionic compounds like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free amine form (Methyl 8-aminooctanoate). Given the molecular weight of Methyl 8-aminooctanoate (173.25 g/mol ), the expected m/z value for the [M+H]⁺ ion would be approximately 174.26.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For the [M+H]⁺ ion of Methyl 8-aminooctanoate, HRMS would be used to confirm its elemental composition of C₉H₂₀NO₂⁺. The precise mass measurement from HRMS serves as a definitive confirmation of the compound's chemical formula. For instance, the calculated exact mass for C₉H₂₀NO₂⁺ is 174.1494, and an experimental HRMS value very close to this would confirm the elemental composition.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Impurity Profiling

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) stands as a powerful technique for the separation, detection, and identification of impurities within a sample of this compound. The process involves introducing the sample into a liquid chromatograph, which separates the primary compound from any impurities based on their differential interactions with the stationary and mobile phases. The eluent is then introduced into a high-resolution mass spectrometer.

This advanced analytical tool provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of unknown impurities, facilitating their structural elucidation. For this compound, potential impurities could include starting materials from synthesis, by-products such as the corresponding diamide or the free carboxylic acid, and degradation products. The high sensitivity of HRMS also enables the detection and quantification of these impurities even at trace levels.

Table 1: Hypothetical LC-HRMS Method Parameters for Impurity Profiling

ParameterCondition
LC System Ultra-High-Performance Liquid Chromatography (UHPLC)
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
MS Detector Orbitrap or Time-of-Flight (TOF) Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range 50 - 750 m/z
Resolution > 60,000 FWHM

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, causing them to vibrate (stretch, bend, or scissor). The resulting spectrum is a unique molecular fingerprint.

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its structure. The presence of the primary amine hydrochloride is typically identified by broad absorptions in the 3000-2800 cm⁻¹ region, corresponding to the N-H stretching vibrations, and a band around 1600-1500 cm⁻¹ from the ammonium N-H bending. The ester functional group is confirmed by a strong, sharp C=O stretching absorption around 1735 cm⁻¹. Additionally, the C-O stretching of the ester will appear in the 1300-1100 cm⁻¹ region. Aliphatic C-H stretching vibrations from the octyl chain are observed just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)Intensity
Primary Amine (as HCl salt)N-H Stretch3000 - 2800Strong, Broad
Primary Amine (as HCl salt)N-H Bend1600 - 1500Medium
AlkaneC-H Stretch2950 - 2850Strong
EsterC=O Stretch~1735Strong, Sharp
EsterC-O Stretch1300 - 1100Strong

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While obtaining a single crystal of this compound suitable for X-ray crystallography might be challenging, this technique is invaluable for determining the precise three-dimensional atomic structure of its crystalline derivatives. If a suitable derivative can be synthesized and crystallized, X-ray diffraction analysis provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique can also reveal details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing arrangement. This information is fundamental for understanding the compound's solid-state properties.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This method provides the percentage of each element present, which can then be compared to the theoretical values calculated from the compound's molecular formula. For "this compound," with the chemical formula C9H20ClNO2, this analysis is critical for verifying its empirical formula and assessing its purity. cymitquimica.com

The theoretical elemental composition of "this compound" is calculated based on its molecular weight of 209.71 g/mol . cymitquimica.com The expected percentages for carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) are presented in the table below. In a research setting, experimentally determined values from an elemental analyzer would be expected to be in close agreement with these theoretical values, typically within a ±0.4% margin, to confirm the compound's identity and purity.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.01 9 108.09 51.54
Hydrogen H 1.01 20 20.20 9.63
Chlorine Cl 35.45 1 35.45 16.91
Nitrogen N 14.01 1 14.01 6.68
Oxygen O 16.00 2 32.00 15.26

| Total | | | | 209.75 | 100.00 |

Optical Rotation Measurements for Enantiomeric Characterization

Optical rotation is a critical analytical technique employed to characterize chiral molecules, which are molecules that are non-superimposable on their mirror images, known as enantiomers. This property arises from the interaction of plane-polarized light with the chiral center(s) in a molecule. Each enantiomer of a chiral compound will rotate the plane of polarized light to an equal but opposite degree.

In the context of "this compound," if chiral synthesis or resolution methods were employed to produce specific enantiomers (e.g., (R)-Methyl 8-aminooctanoate hydrochloride or (S)-Methyl 8-aminooctanoate hydrochloride), optical rotation measurements would be essential for their characterization. The specific rotation, [α], is a standardized measure of a compound's optical activity and is determined using a polarimeter. It is a characteristic physical property of a chiral compound and is dependent on the concentration of the sample, the path length of the light, the wavelength of the light used (typically the sodium D-line at 589 nm), and the temperature.

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Simulations for Reactivity and Stability Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their reactivity and stability. irjweb.com For Methyl 8-aminooctanoate hydrochloride, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and other quantum chemical properties that govern its behavior in chemical reactions.

A key aspect of these simulations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

DFT calculations for analogous long-chain fatty acid esters have shown that the HOMO-LUMO energy gap can be influenced by factors such as chain length and the degree of unsaturation. researchgate.net For this compound, the protonated amine group would significantly influence the electronic properties compared to a simple fatty acid ester. The positive charge would lower the energy of the molecular orbitals.

Global reactivity descriptors, derived from HOMO and LUMO energies, can further quantify the reactivity and stability. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov Chemical hardness is a measure of resistance to charge transfer; a harder molecule has a larger HOMO-LUMO gap. irjweb.com The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts additional electronic charge from the environment.

The following table presents hypothetical DFT-calculated properties for this compound, based on typical values for similar organic molecules, to illustrate the type of data generated from such simulations.

ParameterCalculated Value (eV)Interpretation
EHOMO-8.50Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.20Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)7.30Indicates high kinetic stability and low reactivity.
Ionization Potential (I)8.50Energy required to remove an electron.
Electron Affinity (A)1.20Energy released upon gaining an electron.
Chemical Hardness (η)3.65Resistance to change in electron distribution.
Electronegativity (χ)4.85Ability to attract electrons.
Electrophilicity Index (ω)3.22Propensity to accept electrons.

Molecular Dynamics (MD) Studies for Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD studies are particularly valuable for understanding its behavior in solution, revealing details about solvation and the nature of its intermolecular interactions. nih.gov

When dissolved in an aqueous environment, the charged amine group (-NH3+) and the polar ester group (-COOCH3) of the molecule will interact strongly with water molecules. MD simulations can map the hydration shell around the solute, showing the specific arrangement and orientation of water molecules. nih.gov The protonated amine group will form strong hydrogen bonds with the oxygen atoms of surrounding water molecules, while the carbonyl oxygen of the ester group will act as a hydrogen bond acceptor. acs.org The long hydrocarbon chain (-(CH2)6-), being nonpolar, will exhibit hydrophobic behavior, leading to a disruption of the local water structure.

MD simulations allow for the calculation of thermodynamic properties of solvation, such as the free energy, enthalpy, and entropy of hydration. nih.gov These values provide a quantitative measure of the molecule's solubility and stability in a given solvent. The simulations can also reveal the dynamics of these interactions, such as the average number of hydrogen bonds formed, their lifetimes, and the exchange rate of water molecules between the solvation shell and the bulk solvent.

Furthermore, at higher concentrations, MD simulations can model intermolecular interactions between multiple this compound molecules. These simulations can predict the formation of aggregates or micelles, where the hydrophobic alkyl chains cluster together to minimize contact with water, while the polar and charged head groups remain exposed to the solvent. nih.gov The radial distribution function (RDF) can be calculated from the simulation trajectory to quantify the probability of finding another molecule at a certain distance, providing insight into the solution's structure. nih.gov

Interaction TypeInteracting GroupsDescription of Interaction
Hydrogen Bonding (Solute-Solvent)-NH3+ with H2OThe protonated amine acts as a hydrogen bond donor to the oxygen of water molecules.
Hydrogen Bonding (Solute-Solvent)C=O with H2OThe carbonyl oxygen of the ester acts as a hydrogen bond acceptor from the hydrogen of water molecules.
Ion-Dipole (Solute-Solvent)-NH3+ with H2OStrong electrostatic attraction between the positive charge on the amine and the partial negative charge on the oxygen of water.
Hydrophobic Interactions (Solute-Solute)-(CH2)6- chainsThe nonpolar alkyl chains tend to associate with each other in an aqueous environment to minimize disruption of water's hydrogen bond network.
Electrostatic Repulsion (Solute-Solute)-NH3+ and -NH3+Repulsive forces between the positively charged head groups, which influences the spacing in aggregates.

Docking Studies to Elucidate Molecular Recognition Profiles

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This technique is instrumental in drug discovery and molecular biology for understanding how a molecule like this compound might interact with a biological target. acs.org

The docking process involves placing the ligand into the binding site of the receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. mjpms.in The results can reveal the most likely binding mode and provide a quantitative prediction of the binding energy (e.g., in kcal/mol).

For a molecule like this compound, docking studies could explore its potential to inhibit enzymes such as lipases or proteases, where its ester and alkyl chain structure might mimic natural substrates. The key interactions governing its binding profile would include:

Hydrogen Bonds: The protonated amine group (-NH3+) is an excellent hydrogen bond donor, and the carbonyl oxygen (C=O) of the ester is a hydrogen bond acceptor. These groups can form specific hydrogen bonds with amino acid residues in the receptor's active site, such as aspartate, glutamate, serine, or threonine. mjpms.in

Electrostatic Interactions: The positive charge of the ammonium (B1175870) group can form strong salt bridges with negatively charged amino acid residues like aspartate or glutamate.

Hydrophobic Interactions: The long C8 alkyl chain can fit into hydrophobic pockets within the binding site, interacting favorably with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine. researchgate.net

The following table presents hypothetical docking results of this compound against two potential enzyme targets, illustrating the type of data obtained from such studies.

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
Pancreatic Lipase (e.g., PDB: 1LPB)-6.8Ser152, Asp176, His263Hydrogen bond with Ser152; Hydrophobic interactions in the acyl-binding pocket.
α-Amylase (e.g., PDB: 3M07)-5.9Asp197, Glu233, Asp300Salt bridge with Asp197; Hydrogen bonds with catalytic residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. ijpsr.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties. nih.gov

To build a QSAR model applicable to compounds like this compound, a dataset of structurally similar molecules with experimentally measured activity (e.g., enzyme inhibition, toxicity) is required. nih.gov For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and physicochemical properties.

Relevant descriptors for a QSAR model of amino acid esters could include:

Topological Descriptors: These describe the atomic connectivity and shape of the molecule (e.g., molecular weight, connectivity indices).

Electronic Descriptors: These relate to the electron distribution (e.g., partial charges on atoms, dipole moment, HOMO/LUMO energies).

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which is crucial for membrane permeability and binding to hydrophobic pockets. The most common is the partition coefficient, LogP.

Steric Descriptors: These describe the size and shape of the molecule (e.g., molecular volume, surface area).

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the observed activity. nih.gov The predictive power of the resulting model is then validated using internal (e.g., cross-validation) and external test sets of compounds. researchgate.net For long-chain esters, hydrophobicity often plays a significant role in their biological activity. nih.gov

Descriptor ClassExample DescriptorRelevance for this compound
HydrophobicLogP (Octanol-Water Partition Coefficient)Predicts membrane permeability and hydrophobic interactions. The long alkyl chain would contribute significantly.
ElectronicPartial Charge on Amino NitrogenQuantifies the strength of potential electrostatic and hydrogen bonding interactions.
StericMolecular VolumeRelates to how well the molecule fits into a receptor's binding site.
TopologicalWiener IndexDescribes molecular branching and size, which can correlate with various physical properties.

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions, including identifying intermediates and characterizing the high-energy transition states that connect reactants to products. For this compound, key reactions of interest include the hydrolysis and aminolysis of the ester group.

Ester Aminolysis: Aminolysis is the reaction of the ester with an amine to form an amide. wikipedia.org This reaction is fundamental in peptide synthesis. wikipedia.org Theoretical studies on the aminolysis of simple esters have explored two primary mechanisms:

Stepwise Mechanism: The amine nucleophile attacks the carbonyl carbon to form a zwitterionic tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxy group (-OCH3) to form the amide. researchgate.net

Concerted Mechanism: The carbon-nitrogen bond formation and the carbon-oxygen bond cleavage occur simultaneously through a single transition state. researchgate.net

Computational studies have shown that the presence of a second amine molecule can act as a general base catalyst, lowering the activation energy of the reaction by facilitating proton transfers in the transition state. researchgate.net For this compound, intramolecular catalysis involving the terminal amino group is also a possibility, though less likely due to the long, flexible chain requiring a high-entropy cyclic transition state. By calculating the energy profiles of these different pathways, computational chemistry can predict the most favorable reaction mechanism under specific conditions.

ReactionPotential MechanismKey Computational Insights
Ester HydrolysisAcid-Catalyzed StepwiseCalculation of activation energies for carbonyl protonation, nucleophilic attack, and leaving group elimination. Identification of the tetrahedral intermediate. rsc.org
Ester AminolysisStepwise (via Tetrahedral Intermediate)Characterization of the zwitterionic tetrahedral intermediate's structure and stability. Calculation of the energy barrier for its formation and collapse. researchgate.net
Ester AminolysisConcertedIdentification of a single transition state where C-N bond forms as the C-O bond breaks. Comparison of its activation energy to the stepwise pathway.
Catalyzed AminolysisGeneral Base CatalysisModeling the role of a second amine molecule in stabilizing the transition state through proton transfer, leading to a lower overall activation energy. researchgate.net

Structure Activity Relationship Sar Investigations in Chemical Contexts

Influence of Alkyl Chain Length and Branching on Chemical Functionality

The eight-carbon backbone of methyl 8-aminooctanoate is a critical determinant of its physical and chemical properties. In the broader context of amino esters and related bifunctional molecules, the length and branching of the alkyl chain significantly modulate functionality.

Longer, linear alkyl chains, such as the heptyl chain separating the functional groups in methyl 8-aminooctanoate, generally increase the lipophilicity and flexibility of a molecule. This flexibility allows the molecule to adopt various conformations, which can be crucial for binding to biological targets or for the self-assembly of materials. Conversely, increasing the length of an alkyl side chain can lead to lower glass transition temperatures (Tg) in polymers, a state where the material transitions from a rigid, glassy state to a more rubbery one. acs.org

Studies on amine-functionalized materials have shown that the length of the spacer between amine groups can affect stability. For instance, adsorbents with a propyl (three-carbon) spacer have demonstrated greater stability against acidic gases compared to those with shorter ethyl (two-carbon) spacers. researchgate.net This suggests that the relatively long chain in methyl 8-aminooctanoate contributes to the separation and independent reactivity of its two functional groups.

The table below illustrates the general trends observed with varying alkyl chain lengths in bifunctional compounds.

PropertyShorter Alkyl ChainLonger Alkyl Chain
Lipophilicity LowerHigher
Flexibility LowerHigher
Steric Hindrance LowerHigher
Glass Transition Temp (Tg) HigherLower
Intramolecular Interactions More likelyLess likely

Impact of Ester and Amine Functionality Modifications on Synthetic Outcomes

The synthetic utility of methyl 8-aminooctanoate hydrochloride is largely defined by its two reactive centers: the primary amine and the methyl ester. Modification of these groups is a common strategy to alter the properties of the final product.

Amine Group Modifications: The primary amine is nucleophilic and basic, readily undergoing reactions such as N-alkylation, acylation, and sulfonylation. Direct N-alkylation of unprotected amino acids with alcohols is a method to create N-alkyl amino acids, which are valuable as chiral building blocks and surfactants. nih.gov In SAR studies, converting a primary amine to a secondary or tertiary amine, or to an amide or sulfonamide, can drastically alter a molecule's hydrogen bonding capacity, polarity, and basicity, thereby affecting its biological target affinity. mdpi.com For example, in one study on benzazepines, C-8 amino functionalities were well-tolerated for high receptor affinity, whereas C-8 amides displayed lower affinity. mdpi.com

Ester Group Modifications: The methyl ester is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This transformation is a key step in many synthetic pathways, converting the ester into a more polar, ionizable group. Transesterification, reaction with a different alcohol, can be used to introduce bulkier or more complex side chains. In medicinal chemistry, esters are often considered metabolically unstable but are frequently used in prodrug design to mask a more polar carboxylic acid, thereby improving cell permeability. sci-hub.box

The following table summarizes common modifications and their typical synthetic consequences.

Functional GroupModification ReactionResulting FunctionalityImpact on Properties
Primary Amine N-AlkylationSecondary/Tertiary AmineIncreased lipophilicity, altered basicity
AcylationAmideReduced basicity, increased H-bonding potential
Reductive AminationSecondary/Tertiary AmineForms new C-N bonds
Methyl Ester HydrolysisCarboxylic AcidIncreased polarity and acidity
TransesterificationDifferent EsterAltered steric bulk and lipophilicity
AminolysisAmideForms a more stable amide bond

Systematic Structural Modifications for Optimized Chemical Scaffolds (e.g., Linker Length Optimization in HDAC Inhibitors)

Methyl 8-aminooctanoate and its homologues are frequently employed as "linkers" or "spacers" in the design of complex molecules, such as inhibitors for enzymes like histone deacetylases (HDACs). nih.gov The general structure of many HDAC inhibitors consists of a zinc-binding group, a linker, and a "cap" group that interacts with the enzyme surface. The length and flexibility of the linker are paramount for optimal activity.

In the design of Proteolysis Targeting Chimeras (PROTACs) aimed at degrading class I HDACs, researchers have utilized linkers of varying lengths to connect an HDAC-binding moiety to an E3 ligase recruiter. nih.gov Studies have shown that linker length plays an essential role in the efficacy of degradation. For example, comparisons between six-carbon and twelve-carbon alkyl linkers have been made to determine the optimal distance for forming a productive ternary complex between the target protein and the E3 ligase. nih.gov In other HDAC inhibitor designs, the elongation of a linker chain was found to improve inhibitory effects against specific HDAC isoforms. nih.gov The seven-carbon chain of methyl 8-aminooctanoate provides a linker length that falls within the range commonly explored for these applications, making it a valuable building block for creating libraries of potential inhibitors with systematically varied spacer lengths.

Linker Length (Number of Atoms)General Observation in HDAC InhibitorsReference
Short (e.g., 3-5)Often results in weaker inhibitory properties nih.gov
Medium (e.g., 6-8)Can lead to potent and selective inhibition nih.gov
Long (e.g., 10-12)May improve inhibitory effects or degradation efficiency nih.gov

Comparative Analysis of Structural Analogues and Homologues

The SAR of methyl 8-aminooctanoate can be understood by comparing it with its structural analogues (compounds with similar structures but different atoms or groups) and homologues (compounds differing by a repeating unit, such as a -CH2- group).

Homologues: Comparing methyl 8-aminooctanoate to its shorter-chain homologue, methyl 6-aminohexanoate, and its longer-chain homologue, methyl 10-aminodecanoate, reveals the impact of the alkyl chain. As the chain length increases, the molecule becomes more lipophilic and less water-soluble. The distance between the reactive amine and ester groups also increases, reducing the potential for intramolecular interactions and allowing them to interact independently with different binding sites on a target molecule or material surface.

Analogues: An analogue could involve replacing the methyl ester with an ethyl ester or an amide. An ethyl ester would slightly increase lipophilicity and steric bulk. Replacing the ester with an amide would introduce a more robust bond that is resistant to hydrolysis and would also change the hydrogen-bonding profile of that end of the molecule. Another analogue could involve branching on the alkyl chain, which would restrict conformational flexibility and could introduce a chiral center, potentially leading to stereoselective interactions.

Role of Specific Functional Groups in Mediating Chemical Interactions

The chemical behavior of this compound is dictated by the interplay of its three primary components: the primary ammonium (B1175870) group, the methyl ester, and the polymethylene chain. pressbooks.pub

Primary Ammonium Group (-NH3+): In its hydrochloride salt form, the primary amine is protonated. This cationic group can engage in strong electrostatic interactions and hydrogen bonding with negatively charged or polar functional groups, such as carboxylates on proteins. ashp.org This is a key interaction for anchoring the molecule to biological targets. The unprotonated amine is a potent nucleophile. ashp.org

Methyl Ester Group (-COOCH3): The ester group is a polar, non-ionizable moiety. It can act as a hydrogen bond acceptor through its carbonyl oxygen. ontosight.ai Its presence contributes to the molecule's ability to interact with polar environments, but it is also susceptible to cleavage by esterase enzymes in biological systems, a property exploited in prodrug design. sci-hub.box

Alkyl Chain (-(CH2)7-): The seven-carbon chain is nonpolar and flexible. It primarily engages in hydrophobic (van der Waals) interactions. pressbooks.pub This lipophilic character is crucial for crossing cell membranes and for binding to hydrophobic pockets in proteins. Its length and flexibility allow the two terminal functional groups to achieve an optimal spatial arrangement for bidentate binding or for spanning a required distance in a larger molecular construct.

Future Research Perspectives and Emerging Directions

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of methyl 8-aminooctanoate hydrochloride. Current synthetic strategies often rely on traditional chemical methods which may involve harsh reaction conditions or the use of hazardous reagents. The exploration of greener alternatives is a key emerging direction.

One promising area is the advancement of biocatalytic routes . The use of enzymes, such as lipases and transaminases, could offer highly selective and efficient pathways to ω-amino fatty acid esters. google.comresearchgate.net Research into identifying or engineering enzymes that can specifically catalyze the amination of octanoic acid derivatives or the esterification of 8-aminooctanoic acid would be a significant step forward. google.com For instance, processes are being developed for the biotechnological production of ω-aminocarboxylic acids from fatty acids using whole-cell catalysts with a cascade of enzymatic reactions. google.com These biocatalytic methods often operate under mild conditions in aqueous media, reducing energy consumption and waste generation. mdpi.com

Another avenue for sustainable synthesis is the use of renewable starting materials. Investigating pathways to produce the C8 backbone from biomass sources would align with the principles of green chemistry. rsc.org Furthermore, optimizing reaction conditions to minimize solvent use or employ greener solvents will be crucial. mdpi.com

Synthesis ApproachPotential AdvantagesResearch Focus
Biocatalysis High selectivity, mild reaction conditions, reduced waste.Enzyme discovery and engineering, whole-cell catalyst development. google.comresearchgate.net
Renewable Feedstocks Reduced reliance on fossil fuels, improved sustainability.Conversion of biomass to C8 chemical intermediates. rsc.org
Green Solvents/Solvent-Free Conditions Minimized environmental impact, reduced purification steps.Reaction optimization in sustainable media. mdpi.commdpi.com

Exploration of Undiscovered Chemical Transformations and Reactivity Profiles

The bifunctional nature of this compound—possessing both a nucleophilic amine and an electrophilic ester—presents a rich landscape for exploring novel chemical transformations. While its fundamental reactivity is understood, its potential in more complex and undiscovered reactions remains largely untapped.

A key area of future investigation is its propensity for intramolecular cyclization . Under specific conditions, the amino group could react with the ester to form a cyclic lactam. chemicalbook.com The study of catalysts and reaction conditions that promote or suppress this cyclization would provide greater control over its reactivity. frontiersin.orgresearchgate.net Understanding the kinetics and thermodynamics of this process is crucial for its application in synthesis. researchgate.net

Furthermore, the reactivity of the amine and ester groups with a wider range of electrophiles and nucleophiles, respectively, should be systematically explored. This could lead to the discovery of new protection and deprotection strategies, as well as its use as a versatile building block in the synthesis of more complex molecules. The long alkyl chain may also influence its reactivity and solubility in different solvent systems, a factor that warrants further investigation.

Expansion of Applications in Advanced Organic Synthesis and Materials Science

The unique structure of this compound makes it a promising candidate for various applications in both advanced organic synthesis and materials science.

In the realm of materials science , a significant emerging direction is its use as a monomer for the synthesis of novel polyamides . researchgate.netnih.gov The combination of the amine and ester functionalities allows for polycondensation reactions, potentially leading to polyamides with unique properties conferred by the C8 alkyl chain, such as increased flexibility or altered thermal characteristics. rsc.orgresearchgate.net Research into the polymerization of this compound, both as a homopolymer and in copolymers with other monomers, could yield a new class of biodegradable and functional polymers. rsc.org

Another exciting prospect lies in the field of self-assembly . Long-chain amino acid derivatives have been shown to self-assemble into well-defined nanostructures, such as micelles and vesicles. nih.govdoaj.orgchemrxiv.orgresearchgate.net Investigating the self-assembly behavior of this compound in different solvents and conditions could lead to the development of novel drug delivery systems, nanoreactors, or other functional biomaterials. nih.govdoaj.org The amphiphilic nature of this molecule, with its polar head (amine hydrochloride and ester) and nonpolar tail (alkyl chain), is conducive to such phenomena.

Integration with Cutting-Edge Analytical Technologies for Deeper Chemical Characterization

To fully understand the structure, reactivity, and potential applications of this compound, its integration with advanced analytical technologies is essential. While standard techniques like NMR and IR are valuable, more sophisticated methods can provide deeper insights.

Advanced mass spectrometry (MS) techniques, such as tandem mass spectrometry (MS/MS), can be employed to elucidate fragmentation patterns and provide detailed structural information. nih.govnih.gov This is particularly useful for characterizing reaction products and intermediates. Innovations in ion mobility and new fragmentation techniques can offer deeper insights into its molecular structure. technologynetworks.com

Two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, including techniques like COSY, HSQC, and HMBC, will be invaluable for unambiguously assigning proton and carbon signals, especially in more complex derivatives or polymeric materials derived from this compound. libretexts.orgresearchgate.net This detailed structural information is crucial for understanding its chemical behavior and properties.

Analytical TechniqueInformation GainedFuture Research Application
Advanced Mass Spectrometry Detailed structural elucidation, fragmentation analysis.Characterization of novel reaction products and intermediates. nih.govnih.gov
2D-NMR Spectroscopy Unambiguous assignment of 1H and 13C signals.Structural confirmation of complex derivatives and polymers. libretexts.orgresearchgate.net

Advancements in Predictive Computational Modeling for Chemical Design and Discovery

Computational modeling is poised to play a transformative role in accelerating research on this compound. By simulating its properties and reactivity, researchers can design experiments more efficiently and gain insights that are difficult to obtain through experimental means alone.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of the molecule, its interactions with solvents, and its self-assembly behavior. nih.govacs.orgacs.orgnih.gov These simulations can provide a molecular-level understanding of how the alkyl chain length and functional groups influence its macroscopic properties, guiding the design of new materials.

Quantum mechanics (QM) calculations can be employed to predict its reactivity, reaction mechanisms, and spectroscopic properties. This can help in understanding its chemical transformations and in identifying promising new reactions. Furthermore, the development of Quantitative Structure-Activity Relationship (QSAR) models could help in predicting the properties of polymers or other materials derived from this monomer, facilitating the in-silico design of materials with desired characteristics.

Computational MethodPredicted PropertiesResearch Impact
Molecular Dynamics (MD) Conformational preferences, solvent interactions, self-assembly.Guiding the design of materials with specific properties. nih.govacs.org
Quantum Mechanics (QM) Reactivity, reaction mechanisms, spectroscopic data.Understanding and predicting chemical transformations.
QSAR Structure-property relationships of derived materials.In-silico design of novel polymers and functional materials.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity of Methyl 8-aminooctanoate hydrochloride?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm the ester and amine functional groups. The methyl ester proton typically resonates at δ 3.6–3.7 ppm, while the amine protons may appear as broad signals (~δ 1.5–2.5 ppm) .
  • Infrared Spectroscopy (IR): Key peaks include C=O stretching (~1740 cm1^{-1}) for the ester and N-H stretching (~3300 cm1^{-1}) for the amine .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 210–220 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve degradation products .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, OSHA-approved chemical goggles, and lab coats to prevent skin/eye contact. Use NIOSH-certified respirators if aerosolization occurs .
  • Storage: Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste via approved hazardous chemical protocols .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

Methodological Answer:

  • Polar Solvents: Highly soluble in water and methanol due to the hydrochloride salt’s ionic nature. Use methanol/water mixtures for reaction media or dissolution in biological assays .
  • Non-Polar Solvents: Poor solubility in hexane or diethyl ether; avoid for extraction. Prefer dichloromethane or ethyl acetate for phase separations .

Q. What synthetic routes are commonly used to prepare this compound?

Methodological Answer:

  • Esterification of 8-Aminooctanoic Acid: React 8-aminooctanoic acid with methanol in the presence of HCl gas or thionyl chloride. Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane) .
  • Purification: Recrystallize from hot methanol/diethyl ether to remove unreacted starting materials. Yield typically ranges from 70–85% depending on HCl stoichiometry .

Advanced Research Questions

Q. How can researchers optimize synthetic parameters to improve the yield and reproducibility of this compound?

Methodological Answer:

  • Catalyst Screening: Test acidic catalysts (e.g., H2_2SO4_4, p-toluenesulfonic acid) versus HCl gas for esterification efficiency. HCl gas reduces side reactions compared to liquid acids .
  • Reaction Monitoring: Use in-situ FTIR to track ester C=O bond formation (1740 cm1^{-1}) and minimize over-acidification, which degrades the amine group .
  • Scale-Up Considerations: Maintain temperatures below 40°C during HCl gas introduction to prevent exothermic decomposition .

Q. What analytical challenges arise when quantifying this compound in biological matrices, and how can they be mitigated?

Methodological Answer:

  • Matrix Interference: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids. Validate recovery rates (≥80%) using spiked plasma samples .
  • Internal Standards: Deuterated analogs (e.g., Methyl 8-aminooctanoate-D2 hydrochloride) improve LC-MS/MS accuracy by correcting for ion suppression .
  • Limit of Detection (LOD): Achieve sub-ng/mL sensitivity via derivatization with dansyl chloride, enhancing fluorescence detection .

Q. How does the hydrochloride salt form influence the compound’s stability under varying pH conditions?

Methodological Answer:

  • pH-Dependent Degradation: Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–12). The free base form is prone to oxidation at pH > 7, while the hydrochloride salt stabilizes the amine group below pH 5 .
  • Buffer Selection: Use citrate buffers (pH 3–4) for long-term storage. Avoid phosphate buffers, which catalyze ester hydrolysis .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

  • Purity Assessment: Compare batch purity via quantitative NMR (qNMR) with maleic acid as an internal standard. Impurities >2% (e.g., residual 8-aminooctanoic acid) may skew bioactivity results .
  • Experimental Replication: Standardize cell culture conditions (e.g., serum-free media, 37°C/5% CO2_2) to minimize variability in cytotoxicity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.